molecular formula C7H15NO3 B13513450 ethyl N-(2-hydroxyethyl)-beta-alaninate CAS No. 3705-57-5

ethyl N-(2-hydroxyethyl)-beta-alaninate

Cat. No.: B13513450
CAS No.: 3705-57-5
M. Wt: 161.20 g/mol
InChI Key: KFMUHEFRYACHHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2-hydroxyethyl)amino]propanoate typically involves the esterification of 3-[(2-hydroxyethyl)amino]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of ethyl 3-[(2-hydroxyethyl)amino]propanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-hydroxyethyl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-[(2-oxoethyl)amino]propanoic acid.

    Reduction: 3-[(2-hydroxyethyl)amino]propanol.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

Ethyl 3-[(2-hydroxyethyl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[(2-hydroxyethyl)amino]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(2-hydroxyethyl)amino]propanoate is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to simpler esters. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

3705-57-5

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

ethyl 3-(2-hydroxyethylamino)propanoate

InChI

InChI=1S/C7H15NO3/c1-2-11-7(10)3-4-8-5-6-9/h8-9H,2-6H2,1H3

InChI Key

KFMUHEFRYACHHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNCCO

Origin of Product

United States

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